4-butoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-butoxy-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation Chemistry and Product Formation : Goyal and Sangal (2005) explored the oxidation chemistry of indole-2-carboxylic acid, which is structurally related to 4-butoxy-1H-indole-2-carboxylic Acid. They found that the oxidation process led to the formation of dioxindoles, dimers, and other complex products in neutral aqueous solutions (Goyal & Sangal, 2005).
Synthesis and Characterization of Derivatives : Jain et al. (2005) conducted research on synthesizing and characterizing various derivatives of 4-benzyloxy-1H-indole-2-carboxylic acid, an analogue of this compound. They used conventional and microwave irradiation techniques for synthesis and confirmed structures using spectroscopic techniques (Jain et al., 2005).
Application in Cancer Detection : Pham, Medarova, and Moore (2005) developed a water-soluble dye based on a derivative of indole carboxylic acid for cancer detection using optical imaging. This research demonstrates the potential of indole derivatives in medical imaging and diagnostics (Pham, Medarova, & Moore, 2005).
Biological Activity and Drug Synthesis : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, similar to this compound, and evaluated their antibacterial and antifungal activities. These compounds exhibited significant biological activity, highlighting their potential in pharmaceutical applications (Raju et al., 2015).
Regioselective Oxidation Studies : Furuya and Kino (2010) investigated the substrate specificity and regioselectivity of a bacterial P450 monooxygenase, CYP199A2, towards various indole- and quinolinecarboxylic acids. Their research provides insights into the enzymatic transformation of compounds like this compound (Furuya & Kino, 2010).
Safety and Hazards
The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .
Mechanism of Action
Target of Action
Indole derivatives, such as 4-butoxy-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, which has led to the development of new and useful derivatives .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound are yet to be elucidated.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound are yet to be determined.
Properties
IUPAC Name |
4-butoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCVFOFRLIQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291263 |
Source
|
Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-08-9 |
Source
|
Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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